![molecular formula C10H8N4O B12516711 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12516711.png)
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a cyclopropyl group, a carbonitrile group, and a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This reaction involves the condensation of 5-amino-3-arylpyrazole-4-carbonitriles with aldehydes and 1,3-dicarbonyl compounds in boiling dimethylformamide (DMF) without the need for catalysts . The reaction proceeds efficiently, yielding the desired product in good yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the catalyst-free Biginelli-type synthesis provides a scalable and efficient route for its production. The absence of catalysts simplifies the purification process and reduces production costs, making it a viable method for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives with increased oxidation states.
Reduction: Dihydro derivatives with reduced double bonds.
Substitution: Substituted pyrazolo[1,5-a]pyrimidine derivatives with various functional groups.
Scientific Research Applications
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosine kinases, by binding to their active sites and preventing substrate access . Additionally, it may modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- 7-Oxo-6-ethoxycarbonyl-4,7-dihydropyrazolo[1,5-a]pyrimidine
Uniqueness
5-Cyclopropyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its cyclopropyl group, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s binding affinity to specific molecular targets, making it a valuable candidate for drug development and other applications.
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
5-cyclopropyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C10H8N4O/c11-4-7-5-12-14-9(15)3-8(6-1-2-6)13-10(7)14/h3,5-6,12H,1-2H2 |
InChI Key |
UDQKYEMSNNWRKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=O)N3C(=N2)C(=CN3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


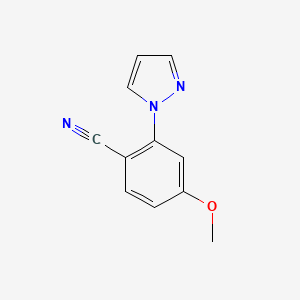

![4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde](/img/structure/B12516636.png)
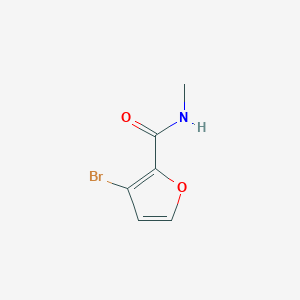

![4-({4-[(Pentafluorophenyl)ethynyl]phenyl}ethynyl)aniline](/img/structure/B12516644.png)
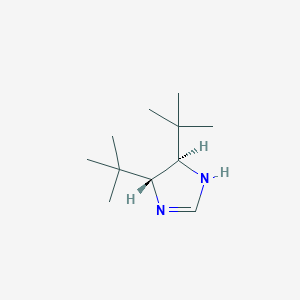
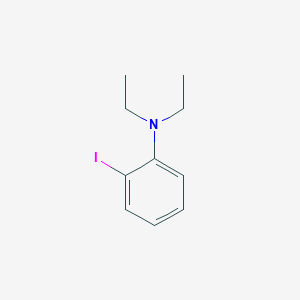
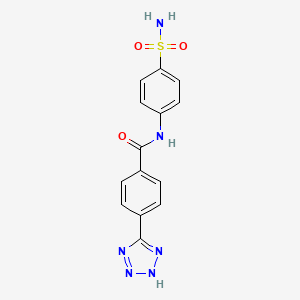



![2-Amino-4-{[1-(carboxymethylcarbamoyl)propyl]carbamoyl}butanoic acid](/img/structure/B12516694.png)
![2,2-Difluorobenzo[d][1,3]dioxole-4-carbonyl bromide](/img/structure/B12516705.png)
